molecular formula C21H20N4O3S2 B12197902 4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide

4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide

Cat. No.: B12197902
M. Wt: 440.5 g/mol
InChI Key: LLYTVSFAZZSIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the pyrrole ring, and finally the attachment of the benzenesulfonamide group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide is unique due to its combination of a thiazole ring, a pyrrole ring, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

4-[2-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C21H20N4O3S2/c22-20-19(21-24-17(13-29-21)15-4-2-1-3-5-15)18(26)12-25(20)11-10-14-6-8-16(9-7-14)30(23,27)28/h1-9,13,22,26H,10-12H2,(H2,23,27,28)

InChI Key

LLYTVSFAZZSIAF-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.